Boc-L-proline

Catalog No.
S750075
CAS No.
15761-39-4
M.F
C10H17NO4
M. Wt
215.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-proline

CAS Number

15761-39-4

Product Name

Boc-L-proline

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

ZQEBQGAAWMOMAI-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)[O-]

Synonyms

Boc-L-proline;15761-39-4;Boc-Pro-OH;N-Boc-L-proline;N-(tert-Butoxycarbonyl)-L-proline;(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid;Boc-L-Pro-OH;N-(tert-Butyloxycarbonyl)-L-proline;Boc-proline;tert-Butoxycarbonyl-L-proline;1-tert-Butoxycarbonyl-L-proline;1-(tert-butoxycarbonyl)-l-prolin;BOC-L-PRO;N-tert-Butoxycarbonylproline;N-BOC-(S)-PROLINE;L-Proline,N-BOCprotected;tert-Butyloxycarbonyl-L-proline;1-tert-Butyloxycarbonyl-L-proline;ZQEBQGAAWMOMAI-ZETCQYMHSA-N;N-T-BUTOXYCARBONYL-L-PROLINE;N-alpha-t-Butyloxycarbonyl-L-proline;MFCD00037324;NSC164660;(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylicacid;(S)-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O

Organic Synthesis:

  • Intermediate in molecule creation: Boc-L-proline serves as a crucial building block in the synthesis of various organic molecules. Its unique chemical properties allow for controlled introduction of the proline unit into complex molecules. This makes it a versatile tool for researchers studying diverse fields, including drug discovery and materials science Source: PubChem, [National Institutes of Health: ].

Development of Antiviral Drugs:

  • Key component in Daclatasvir: Notably, Boc-L-proline played a significant role in the development of Daclatasvir, a medication used in combination therapy for Hepatitis C Virus (HCV) treatment. It serves as a precursor for the synthesis of Daclatasvir, which inhibits a vital protein (NS5A) essential for the virus's replication Source: Fisher Scientific, [Thermo Fisher Scientific].

Peptide and Protein Research:

  • Building complex structures: Due to its specific properties and ability to protect the amino group, Boc-L-proline finds application in the synthesis of peptides and proteins. Researchers utilize it to create specific sequences and study their interactions, contributing to advancements in understanding protein function and developing novel therapeutic agents Source: ScienceDirect, [Elsevier].

Boc-L-proline, also known as N-tert-butoxycarbonyl-L-proline, is a derivative of the amino acid proline that features a tert-butoxycarbonyl (Boc) protective group. This compound has the molecular formula C10H17NO4C_{10}H_{17}NO_{4} and a molecular weight of 215.25 g/mol. It appears as a white to off-white microcrystalline powder with a melting point range of approximately 133-135 °C . Boc-L-proline is widely utilized in organic synthesis, particularly in the preparation of enantioselective catalysts and pharmaceutical intermediates.

  • Boc-L-proline is generally considered a low-hazard compound [1].
  • However, it is recommended to handle it with care following common laboratory safety practices, wearing gloves and working in a well-ventilated fume hood [1].

Further Reading

  • Boc-L-Proline [CAS: 15761-39-4] () in PubChem database, National Institutes of Health.
  • N-Boc-L-Proline [CAS 15761-39-4] () on Sigma-Aldrich website. Sigma-Aldrich:

Please Note:

  • This information is for educational purposes only and should not be used for any practical applications without proper training and supervision in a laboratory setting.
  • The absence of specific data (e.g., mechanism of action) indicates a lack of relevant research on Boc-L-proline in that context.
Typical of amino acids, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: Boc-L-proline can react with amines to form amides, which is useful in peptide synthesis.
  • Decarboxylation: Under certain conditions, Boc-L-proline can undergo decarboxylation to yield proline.

The compound is often employed in reactions involving the Boc protecting group, which can be removed under acidic conditions to yield free amine functionalities for further reactions .

Boc-L-proline has shown significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been used in the development of inhibitors for the hepatitis C virus non-structural protein 5A (NS5A), which is crucial for viral replication . Additionally, Boc-L-proline is utilized in synthesizing enantioselective catalysts for aldol reactions, showcasing its importance in asymmetric synthesis .

Boc-L-proline serves multiple roles in organic chemistry:

  • Intermediate in Drug Synthesis: It is crucial for synthesizing antiviral drugs like daclatasvir for hepatitis C treatment .
  • Catalyst Development: Used in creating enantioselective catalysts for various organic reactions.
  • Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex organic molecules.

Research has indicated that Boc-L-proline interacts effectively with various reagents during synthetic processes. Its role as a protecting group allows for selective reactions without interfering with other functional groups present in complex molecules. Studies have demonstrated its utility in facilitating specific interactions necessary for catalysis and drug development .

Boc-L-proline shares structural similarities with several other amino acid derivatives and protective groups. Here are some comparable compounds:

Compound NameStructure/DescriptionUnique Features
L-ProlineBasic amino acidNaturally occurring; no protective group
N-Fmoc-L-prolineFmoc protected prolineUsed frequently in peptide synthesis
N-acetyl-L-prolineAcetylated prolineCommonly used for solubility enhancement
N-Boc-D-prolineD-form of proline with Boc protectionUseful for studying stereochemistry

Boc-L-proline is unique due to its stability under various reaction conditions and its effectiveness as a protecting group that can be easily removed when needed, making it highly versatile for synthetic applications .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.11575802 g/mol

Monoisotopic Mass

215.11575802 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15761-39-4

General Manufacturing Information

1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-: ACTIVE

Dates

Modify: 2023-08-15
Lister et al. Ligand-modulated conformational switching in a fully synthetic membrane-bound receptor. Nature Chemistry, doi: 10.1038/nchem.2736, published online 6 March 2017

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